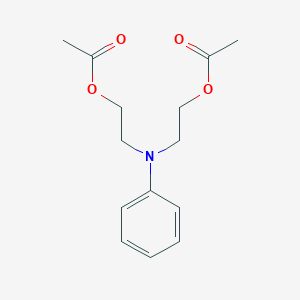

N-Phenyldiethanolamine diacetate

Description

Properties

IUPAC Name |

2-[N-(2-acetyloxyethyl)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGHEXBVXWBMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066472 | |

| Record name | 2,2'-(Phenylimino)bisethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19249-34-4 | |

| Record name | Ethanol, 2,2′-(phenylimino)bis-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(phenylimino)bis-, 1,1'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(phenylimino)bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Phenylimino)bisethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(phenylimino)bisethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Phenyldiethanolamine Diacetate

Prepared by a Senior Application Scientist

This guide offers a comprehensive technical overview of N-Phenyldiethanolamine diacetate (CAS No. 19249-34-4), a derivative of the widely utilized chemical intermediate, N-Phenyldiethanolamine. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data with established chemical principles to provide practical insights into its synthesis, properties, analysis, and handling.

Introduction and Core Compound Profile

N-Phenyldiethanolamine diacetate, also known by synonyms such as N,N-Diacetoxyethylaniline and (phenylimino)diethane-2,1-diyl diacetate, is the diester derivative of N-Phenyldiethanolamine (PDEA).[1] While PDEA (CAS No. 120-07-0) is a well-documented tertiary amine used extensively as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers, its diacetate counterpart is less characterized in public literature.[2][3]

The addition of two acetyl groups to the hydroxyl termini of the ethanol arms significantly alters the molecule's physicochemical properties. This transformation from a polar, hygroscopic diol to a more non-polar, lipophilic diester is a critical strategic step in multi-step syntheses. Acetylation serves to protect the reactive hydroxyl groups, preventing their interference in subsequent reactions targeting other parts of the molecule. This guide will delve into the practical implications of this structural modification.

Physicochemical Characteristics

The conversion of N-Phenyldiethanolamine to its diacetate derivative results in predictable shifts in its physical and chemical properties. The esterification masks the hydrogen-bonding capability of the hydroxyl groups, leading to decreased water solubility and a lower melting point (if the parent compound is solid), but a higher boiling point due to the increase in molecular weight.

A comparative summary of the key properties for both the parent compound and its diacetate ester is presented below.

| Property | N-Phenyldiethanolamine Diacetate | N-Phenyldiethanolamine (for comparison) |

| CAS Number | 19249-34-4[1] | 120-07-0[4] |

| Molecular Formula | C₁₄H₁₉NO₄[1] | C₁₀H₁₅NO₂[4] |

| Molecular Weight | 265.31 g/mol [1] | 181.23 g/mol [4] |

| Appearance | Not specified; likely an oil or low-melting solid | White to yellowish crystalline mass[2] |

| Boiling Point | 372.3°C at 760 mmHg[1] | ~270°C[2] |

| Density | 1.136 g/cm³[1] | ~1.1 g/cm³[2] |

| Refractive Index | 1.528[1] | 1.546 (estimate)[2] |

| Flash Point | 179°C[1] | 200°C[2] |

| Water Solubility | Low (predicted) | 45 g/L (20 °C)[2] |

Synthesis and Mechanistic Rationale

The synthesis of N-Phenyldiethanolamine diacetate is a straightforward esterification (specifically, an O-acetylation) of the parent diol. The reaction involves the nucleophilic attack of the hydroxyl oxygen atoms on the electrophilic carbonyl carbon of an acetylating agent.

Causality of Reagent Selection

The most common and efficient acetylating agents for this type of transformation are acetic anhydride and acetyl chloride .

-

Acetic Anhydride: Generally preferred for its lower cost, safer handling, and the formation of acetic acid as a benign byproduct. The reaction can be catalyzed by a base (like pyridine or triethylamine), which activates the hydroxyl groups and neutralizes the acetic acid byproduct, driving the reaction to completion.

-

Acetyl Chloride: Highly reactive and effective, but it is more corrosive, moisture-sensitive, and produces corrosive hydrogen chloride (HCl) gas as a byproduct. Its use necessitates a stoichiometric amount of a non-nucleophilic base to scavenge the HCl.

For laboratory-scale synthesis, acetic anhydride with a catalytic amount of base provides an optimal balance of reactivity, safety, and yield.

Caption: Diagram 1: Synthetic workflow for N-Phenyldiethanolamine diacetate.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry principles for O-acetylation.

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Phenyldiethanolamine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

-

Addition of Base: Add a catalytic to stoichiometric amount of a base, such as triethylamine (2.2 eq) or pyridine, to the stirred solution.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine.

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Phenyldiethanolamine diacetate.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.

Analytical Methodologies

Characterization and purity assessment of N-Phenyldiethanolamine diacetate would logically employ standard chromatographic and spectroscopic techniques. While specific validated methods for the diacetate are not prevalent, robust methods can be developed based on protocols for the parent compound and similar small molecules.[5][6]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

For routine quality control, purity assessment, and quantification, a reverse-phase HPLC method with UV detection is the most logical choice. The diacetate is less polar than its precursor, which will significantly affect its retention time.

Caption: Diagram 2: A logical workflow for HPLC analysis.

Step-by-Step HPLC Protocol

-

Standard Preparation: Accurately weigh a reference standard of N-Phenyldiethanolamine diacetate and dissolve it in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.[5] Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is appropriate for this non-polar analyte.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) would be a good starting point. The higher organic content compared to a method for PDEA reflects the increased hydrophobicity of the diacetate.

-

Detector: The phenyl group provides strong chromophores, making UV detection (e.g., at 254 nm) highly effective.

-

-

Analysis: Inject the standards and sample. The retention time of the diacetate will be significantly longer than that of any unreacted PDEA. Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.

Potential Applications and Fields of Research

While specific industrial applications for N-Phenyldiethanolamine diacetate are not widely documented, its chemical nature suggests several potential uses for research and development:

-

Protected Intermediate: Its primary role is likely as a protected intermediate in the synthesis of more complex molecules where the hydroxyl groups of PDEA would otherwise interfere with downstream reactions.

-

Polymer Chemistry: The diacetate could potentially be explored as a monomer or additive in polymerization processes, imparting different properties to the resulting polymer than the parent diol.

-

Precursor for Active Compounds: It may serve as a precursor in the synthesis of novel pharmaceutical or agrochemical compounds, where the acetyl groups can be easily removed by hydrolysis under basic or acidic conditions to reveal the diol functionality at a later stage.

Safety, Handling, and Hazard Assessment

No dedicated Safety Data Sheet (SDS) for N-Phenyldiethanolamine diacetate is readily available. Therefore, a risk assessment must be based on the known hazards of its precursor and the functional groups present.

-

Structural Alerts: As a derivative of aniline, it should be handled as potentially toxic. The parent compound, N-Phenyldiethanolamine, is classified as causing serious eye damage, may cause an allergic skin reaction, and is suspected of causing damage to the hematopoietic system.[7] It is also harmful to aquatic life.[7]

-

Reagent Hazards: The synthesis involves acetic anhydride, which is corrosive and a lachrymator, and acetyl chloride, which is highly corrosive and reacts violently with water.

-

Limited Direct Data: The only available hazard codes for the diacetate itself are "Xn: Harmful" with risk phrases R22 (Harmful if swallowed) and R41 (Risk of serious damage to eyes).[1]

Recommended Handling Procedures

Given the potential hazards, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified chemical fume hood.

-

Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Phenyldiethanolamine diacetate (CAS: 19249-34-4) is a valuable derivative that modifies the chemical reactivity and physical properties of its parent compound, N-Phenyldiethanolamine. While direct data on its applications are sparse, its role as a protected intermediate is chemically sound and provides a strategic advantage in complex organic synthesis. This guide provides a robust framework for its synthesis, analysis, and safe handling, empowering researchers to confidently incorporate this compound into their development workflows. Further research into the unique properties and potential applications of the diacetate itself is warranted.

References

-

SIELC Technologies. (n.d.). Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet: n-Phenyldiethanolamine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine. Retrieved from [Link]

-

MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

-

Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

-

JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Retrieved from [Link]

- Google Patents. (n.d.). CN103012159B - Preparation method of N, N-diethyl aniline.

Sources

- 1. N-phenyldiethanolamine diacetate | 19249-34-4 [chemnet.com]

- 2. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. N-苯基二乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. chemos.de [chemos.de]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N-Phenyldiethanolamine Diacetate: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Phenyldiethanolamine Diacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the derivatization of N-Phenyldiethanolamine and the exploration of its acetylated analogue.

Introduction: The Rationale for Acetylation

N-Phenyldiethanolamine is a versatile tertiary amine and a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Its structure, featuring a phenyl group and two primary alcohol functionalities, offers multiple sites for chemical modification. The acetylation of the diol to form N-Phenyldiethanolamine Diacetate is a strategic derivatization for several reasons:

-

Prodrug Potential: Acetylation is a common and effective strategy in medicinal chemistry to create prodrugs. The ester groups in N-Phenyldiethanolamine Diacetate can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the parent N-Phenyldiethanolamine. This approach can be utilized to improve the pharmacokinetic properties of the parent molecule, such as its membrane permeability, solubility, and metabolic stability.

-

Modification of Physicochemical Properties: The conversion of the hydroxyl groups to acetate esters significantly alters the polarity and hydrogen bonding capabilities of the molecule. This modification can influence its solubility in different solvent systems, its crystalline structure, and its interactions with biological targets.

-

Protecting Group Strategy: In multi-step organic syntheses, the diacetate can serve as a protecting group for the diol functionality of N-Phenyldiethanolamine.[2] This allows for selective reactions at other parts of the molecule, with the acetate groups being readily removable under specific conditions to regenerate the diol.

This guide will first detail the chemical and physical properties of the parent compound, N-Phenyldiethanolamine, as a foundational understanding is crucial. Subsequently, it will delve into the specific properties of N-Phenyldiethanolamine Diacetate, propose a detailed synthetic protocol, and explore its potential applications, particularly within the realm of drug development.

Core Properties of the Precursor: N-Phenyldiethanolamine

A thorough understanding of the starting material is paramount. N-Phenyldiethanolamine (N-PDEA) is a well-characterized compound with established physical and chemical properties.

Physical and Chemical Properties of N-Phenyldiethanolamine

| Property | Value | Reference |

| CAS Number | 120-07-0 | [3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [3] |

| Appearance | White to off-white solid or viscous liquid | [1] |

| Melting Point | 56-58 °C | [4] |

| Boiling Point | 270 °C | [4] |

| Solubility | Soluble in benzene, ethanol, and ether. Moderately soluble in water. | [4][5] |

| Stability | Stable under normal conditions; however, it is sensitive to air, light, and moisture. | [6] |

Safety and Handling of N-Phenyldiethanolamine

N-Phenyldiethanolamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and can cause serious eye damage and skin irritation.[2][7] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when working with this chemical.[8] All handling should be performed in a well-ventilated fume hood.[4]

N-Phenyldiethanolamine Diacetate: A Detailed Profile

N-Phenyldiethanolamine diacetate, the acetylated derivative of N-PDEA, possesses distinct properties that differentiate it from its precursor.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| CAS Number | 19249-34-4 | [9][10] |

| Molecular Formula | C₁₄H₁₉NO₄ | [9] |

| Molecular Weight | 265.305 g/mol | [9] |

| Density | 1.136 g/cm³ | [9] |

| Boiling Point | 372.3 °C at 760 mmHg | [9] |

| Flash Point | 179 °C | [9] |

| Refractive Index | 1.528 | [9] |

Synthesis of N-Phenyldiethanolamine Diacetate: A Proposed Protocol

While specific literature on the synthesis of N-Phenyldiethanolamine Diacetate is scarce, a reliable protocol can be extrapolated from standard acetylation procedures for diols. The following proposed method utilizes acetic anhydride as the acetylating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of N-Phenyldiethanolamine Diacetate.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of N-Phenyldiethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The product spot should have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N-Phenyldiethanolamine Diacetate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chains, and the methyl protons of the acetate groups. The chemical shifts of the methylene protons adjacent to the nitrogen and the ester oxygen will be distinct.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the aromatic carbons, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.

Infrared (IR) Spectroscopy

The IR spectrum will be a key indicator of successful acetylation. The broad O-H stretching band of the starting N-Phenyldiethanolamine (around 3300-3400 cm⁻¹) should be absent in the product's spectrum. The appearance of a strong C=O stretching band for the ester groups (around 1735-1750 cm⁻¹) and C-O stretching bands (around 1200-1300 cm⁻¹) would confirm the formation of the diacetate.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 265.305.

Potential Applications in Drug Development and Organic Synthesis

The primary utility of N-Phenyldiethanolamine Diacetate is anticipated to be in the field of drug development, leveraging its potential as a prodrug.

Prodrug Design and Delivery

As previously mentioned, the diacetate moiety can be designed to be cleaved by esterases present in the body, leading to the controlled release of the parent N-Phenyldiethanolamine. This strategy could be employed to:

-

Enhance Bioavailability: By masking the polar hydroxyl groups, the lipophilicity of the molecule is increased, which can improve its absorption across biological membranes.

-

Prolonged Release: The rate of ester hydrolysis can be tuned by modifying the steric and electronic properties of the ester group, potentially leading to a sustained release of the active compound.

Intermediate in Organic Synthesis

The diacetate can be a valuable intermediate in the synthesis of more complex molecules. The acetylated hydroxyl groups are protected from oxidation or other reactions, allowing for chemical modifications at the phenyl ring or other parts of the molecule. Subsequent deprotection would then reveal the diol for further functionalization.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]

- 5. CAS 120-07-0: N-Phenyldiethanolamine | CymitQuimica [cymitquimica.com]

- 6. Buy N-Phenyldiethanolamine | 120-07-0 [smolecule.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. N-Phenyldiethanolamine, 97% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. N-phenyldiethanolamine diacetate | 19249-34-4 [chemnet.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

An In-depth Technical Guide to the Molecular Structure of N-Phenyldiethanolamine Diacetate

Introduction

N-Phenyldiethanolamine diacetate, with the CAS Number 19249-34-4, is an organic compound characterized by a central aniline core functionalized with two diethanolamine arms, each terminating in an acetate group.[1] While its direct applications are specialized, it belongs to a class of compounds derived from N-Phenyldiethanolamine, a significant intermediate in the synthesis of various industrial and pharmaceutical products, including dyes and polymers.[2][3] Understanding the precise molecular structure of N-Phenyldiethanolamine diacetate is fundamental to predicting its reactivity, understanding its mechanism of action in various applications, and ensuring quality control during its synthesis and formulation.

This guide provides a comprehensive exploration of the molecular structure of N-Phenyldiethanolamine diacetate. Moving beyond a simple recitation of facts, we will delve into the experimental and analytical methodologies that enable its structural elucidation. We will examine the synthesis of this molecule, predict its spectroscopic fingerprints, and discuss its chemical properties, providing researchers, scientists, and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties and Synthesis

The identity and purity of a chemical compound are first established by its physical and chemical properties. N-Phenyldiethanolamine diacetate is a derivative of its more common precursor, N-Phenyldiethanolamine. Its key properties are summarized below.

Table 1: Physicochemical Properties of N-Phenyldiethanolamine Diacetate

| Property | Value | Source(s) |

| CAS Number | 19249-34-4 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.305 g/mol | [1] |

| Boiling Point | 372.3°C at 760 mmHg | [1] |

| Density | 1.136 g/cm³ | [1] |

| Flash Point | 179°C | [1] |

| Refractive Index | 1.528 | [1] |

| Synonyms | N,N-Diacetoxyethyl Aniline, (phenylimino)diethane-2,1-diyl diacetate | [1] |

Synthesis Pathway

The synthesis of N-Phenyldiethanolamine diacetate is typically achieved via a two-step process. The first step involves the production of the precursor, N-Phenyldiethanolamine, followed by its esterification.

-

Synthesis of N-Phenyldiethanolamine: The precursor is commonly synthesized through the reaction of aniline with two equivalents of ethylene oxide.[2][4] This reaction is an example of ethoxylation, where the nucleophilic nitrogen of aniline attacks the electrophilic carbon of the ethylene oxide ring, leading to the formation of the diethanolamine derivative.

-

Acetylation: The N-Phenyldiethanolamine is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride. The hydroxyl groups of the diethanolamine moieties act as nucleophiles, attacking the carbonyl carbon of the acetylating agent to form the corresponding ester linkages, yielding N-Phenyldiethanolamine diacetate.

Experimental Protocol: Synthesis of N-Phenyldiethanolamine Diacetate

The following protocol is a representative procedure for the laboratory-scale synthesis of N-Phenyldiethanolamine diacetate from its precursor.

Materials:

-

N-Phenyldiethanolamine

-

Acetic Anhydride

-

Pyridine (as catalyst, optional)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate, round-bottom flask, condenser, separatory funnel

Procedure:

-

Dissolution: Dissolve N-Phenyldiethanolamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. If using a catalyst, add a catalytic amount of pyridine.

-

Addition of Acetylating Agent: Cool the flask in an ice bath. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude N-Phenyldiethanolamine diacetate can be purified by column chromatography on silica gel to obtain the final product of high purity.

Self-Validation Check: The progress and success of the synthesis are monitored at each stage. TLC is used to track the conversion of starting material to product. The neutralization step is visually confirmed by the cessation of gas evolution. Final product purity is confirmed by spectroscopic analysis as detailed in the following section.

Molecular Structure Elucidation

The definitive structure of N-Phenyldiethanolamine diacetate is determined through a combination of modern spectroscopic techniques. While X-ray crystallography would provide the most precise three-dimensional structure, its application is contingent on obtaining a suitable single crystal. In its absence, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive and conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different chemical environments of protons. For N-Phenyldiethanolamine diacetate, we expect the following signals:

-

Aromatic Protons (C₆H₅): These protons will appear in the downfield region, typically between δ 6.7-7.3 ppm . The signals will likely be complex multiplets due to coupling between the ortho, meta, and para protons.

-

Methylene Protons (-N-CH₂-CH₂-O-): The two sets of methylene protons are diastereotopic and will appear as two distinct signals. The protons on the carbons attached to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.8 ppm , while the protons on the carbons attached to the ester oxygen (-CH₂-O-) will be further downfield due to the electron-withdrawing effect of the acetate group, likely around δ 4.2-4.4 ppm . Both signals would be expected to appear as triplets, coupling with their adjacent methylene neighbors.

-

Methyl Protons (-O-CO-CH₃): The six equivalent protons of the two methyl groups will give rise to a sharp singlet, as they have no adjacent protons to couple with. This signal is expected in the upfield region, around δ 2.0-2.1 ppm .

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbons (-C=O): The ester carbonyl carbons are the most deshielded and will appear far downfield, typically around δ 170-171 ppm .

-

Aromatic Carbons (C₆H₅): Four distinct signals are expected for the phenyl ring carbons: one for the ipso-carbon attached to the nitrogen, one for the para-carbon, and two for the ortho and meta carbons. These will appear in the δ 110-150 ppm range.

-

Methylene Carbons (-N-CH₂-CH₂-O-): Two signals are expected for the methylene carbons. The carbon attached to the oxygen (-CH₂-O-) will be more deshielded (δ 60-65 ppm ) than the carbon attached to the nitrogen (-N-CH₂-) (δ 48-52 ppm ).

-

Methyl Carbons (-CH₃): A single signal in the upfield region, around δ 20-21 ppm , will correspond to the two equivalent methyl carbons of the acetate groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for N-Phenyldiethanolamine diacetate are:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1745 cm⁻¹ is characteristic of the carbonyl group in the saturated ester. This is the most prominent feature in the spectrum.

-

C-O Stretch (Ester): A strong band in the region of 1230-1250 cm⁻¹ corresponding to the C-O stretching of the acetate group.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, 265.3.

-

Fragmentation: A primary and characteristic fragmentation pathway for acetylated compounds is the neutral loss of acetic acid (CH₃COOH, 60 Da).[5] Another common fragmentation is the loss of an acetoxy radical (•OCOCH₃, 59 Da) or a ketene molecule (CH₂=C=O, 42 Da). Alpha-cleavage next to the nitrogen atom is also a probable fragmentation pathway.[6]

Table 2: Predicted Spectroscopic Data for N-Phenyldiethanolamine Diacetate

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic H | δ 6.7-7.3 ppm (m) |

| -O-CH₂- | δ 4.2-4.4 ppm (t) | |

| -N-CH₂- | δ 3.6-3.8 ppm (t) | |

| -CH₃ | δ 2.0-2.1 ppm (s) | |

| ¹³C NMR | C=O | δ 170-171 ppm |

| Aromatic C | δ 110-150 ppm | |

| -O-CH₂- | δ 60-65 ppm | |

| -N-CH₂- | δ 48-52 ppm | |

| -CH₃ | δ 20-21 ppm | |

| IR | C=O Stretch | 1735-1745 cm⁻¹ |

| C-O Stretch | 1230-1250 cm⁻¹ | |

| Mass Spec | [M]⁺ | m/z 265 |

| [M - CH₃COOH]⁺ | m/z 205 | |

| [M - •OCOCH₃]⁺ | m/z 206 |

Safety and Toxicology

While specific toxicological data for N-Phenyldiethanolamine diacetate is limited, the precursor, N-Phenyldiethanolamine, is known to be moderately toxic and an irritant.[7] It is prudent to handle the diacetate derivative with similar precautions.

Table 3: Hazard Identification for N-Phenyldiethanolamine Diacetate

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | R22: Harmful if swallowed. |

| Serious Eye Damage | R41: Risk of serious damage to eyes. |

Source:[1]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with plenty of water.

Conclusion

The molecular structure of N-Phenyldiethanolamine diacetate (C₁₄H₁₉NO₄) is well-defined by its constituent parts: a central N-phenyl group bonded to two O-acetylated ethanol arms. Its structural confirmation relies on a synergistic application of spectroscopic methods, primarily NMR, IR, and Mass Spectrometry. The predictable synthesis from N-Phenyldiethanolamine and an acetylating agent allows for its controlled production for various chemical applications. A thorough understanding of its structure, as detailed in this guide, is the critical first step for any researcher or developer looking to utilize this molecule in advanced material synthesis, as a chemical intermediate, or in other specialized scientific fields.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Mancilla, T. (2005). Synthesis and characterization of new (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes. ResearchGate. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - n-Phenyldiethanolamine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Why does the IR-spectrum of N-methyl diethanolamine have two peaks in the 1080-1020 cm-1 area? Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and characterization of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

-

National Institutes of Health. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]

-

SciSpace. (1987). Synthesis and characterization of N‐phenylated aromatic polyureas from N,N′ ‐dichloroformyl‐p‐dianilinobenzene and N,N′ ‐bistrimethylsilyl‐diamines. Retrieved from [Link]

Sources

- 1. N-Phenyldiethanolamine(120-07-0) 1H NMR [m.chemicalbook.com]

- 2. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Phenyldiethanolamine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of N-Phenyldiethanolamine Diacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application, particularly within the pharmaceutical sciences. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth analysis of the solubility profile of N-Phenyldiethanolamine diacetate, a compound of interest in various research and development endeavors. In the absence of extensive published quantitative data for this specific molecule, this paper synthesizes foundational chemical principles, data available for its parent compound, N-Phenyldiethanolamine, and established analytical methodologies to provide a robust predictive and practical framework for the researcher.

Introduction to N-Phenyldiethanolamine Diacetate

N-Phenyldiethanolamine diacetate, with the chemical formula C₁₄H₁₉NO₄, is the di-esterified derivative of N-Phenyldiethanolamine.[1] The addition of the two acetate groups to the ethanol arms of the parent molecule significantly alters its physicochemical properties, most notably its polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvent systems. Understanding this solubility profile is paramount for its handling, formulation, and application in fields such as organic synthesis and potentially as a precursor or intermediate in drug development.

Below is the molecular structure of N-Phenyldiethanolamine diacetate, which forms the basis for predicting its solubility behavior.

Figure 1: Molecular Structure of N-Phenyldiethanolamine diacetate.

Theoretical Solubility Profile

While specific experimental data for N-Phenyldiethanolamine diacetate is scarce, a theoretical solubility profile can be constructed based on its molecular structure and by drawing comparisons with its parent compound, N-Phenyldiethanolamine.

Table 1: Physicochemical Properties of N-Phenyldiethanolamine and N-Phenyldiethanolamine diacetate

| Property | N-Phenyldiethanolamine | N-Phenyldiethanolamine diacetate | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₄H₁₉NO₄ | [2],[1] |

| Molecular Weight | 181.23 g/mol | 265.31 g/mol | [2],[1] |

| Predicted LogP | ~1.3 | ~2.1 (Estimated) | |

| Hydrogen Bond Donors | 2 | 0 | |

| Hydrogen Bond Acceptors | 3 | 5 | |

| Water Solubility | 3 g/L - 45 g/L at 20°C | Predicted to be lower than the parent compound | [3][4] |

| Organic Solvent Solubility | Soluble in benzene, ethanol, and ether. | Predicted to be soluble in a wider range of organic solvents. | [5] |

The esterification of the two hydroxyl groups in N-Phenyldiethanolamine to form the diacetate derivative is expected to have the following consequences for its solubility:

-

Decreased Aqueous Solubility: The replacement of the polar hydroxyl groups with less polar acetate groups significantly reduces the molecule's ability to form hydrogen bonds with water. This, coupled with the increase in molecular weight and surface area, will likely lead to a marked decrease in aqueous solubility compared to N-Phenyldiethanolamine.

-

Increased Lipophilicity: The addition of the acetyl groups increases the non-polar character of the molecule, which is reflected in the higher estimated LogP value. This suggests that N-Phenyldiethanolamine diacetate will exhibit enhanced solubility in non-polar and moderately polar organic solvents.

Based on these principles, a predicted qualitative solubility profile is presented below.

Table 2: Predicted Qualitative Solubility of N-Phenyldiethanolamine diacetate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The phenyl group and acetate esters provide some affinity, but the tertiary amine introduces polarity. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents can effectively solvate the ester and tertiary amine functionalities. |

| Polar Protic | Water, Ethanol, Methanol | Low in Water, Moderate to High in Alcohols | The ability to act as a hydrogen bond acceptor allows for some interaction with protic solvents, but the lack of hydrogen bond donors limits aqueous solubility. |

Experimental Determination of Solubility Profile

To overcome the lack of published data, a robust experimental protocol for determining the solubility of N-Phenyldiethanolamine diacetate is essential. The following section outlines a comprehensive workflow for this purpose.

Figure 2: Experimental Workflow for Solubility Determination.

Step-by-Step Protocol for Equilibrium Solubility Determination

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of N-Phenyldiethanolamine diacetate that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired solvent (e.g., water, ethanol, acetone, ethyl acetate).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. For room temperature solubility, this is typically set to 25°C.

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Sample Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-Phenyldiethanolamine diacetate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Influence of pH and Temperature on Solubility

The solubility of N-Phenyldiethanolamine diacetate is not only solvent-dependent but is also likely to be influenced by the pH and temperature of the medium.

Effect of pH

The N-Phenyldiethanolamine diacetate molecule contains a tertiary amine, which is basic and can be protonated at acidic pH.

Figure 3: Predicted Influence of pH on Aqueous Solubility.

-

Acidic pH: At pH values below the pKa of the tertiary amine, the nitrogen atom will be protonated, forming a cationic species. This increase in polarity is expected to significantly enhance the aqueous solubility of the compound.

-

Neutral and Basic pH: At neutral and higher pH values, the tertiary amine will be in its free base form, which is less polar and therefore less soluble in water.

-

Ester Hydrolysis: It is crucial to consider the stability of the ester linkages, especially at extremes of pH. Both acidic and basic conditions can catalyze the hydrolysis of the acetate esters, converting the compound back to N-Phenyldiethanolamine. This degradation would need to be monitored during solubility studies, particularly if they are conducted over extended periods.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most organic solids, the dissolution process is endothermic, meaning that solubility increases with temperature.

-

Increased Temperature: An increase in temperature generally provides the energy required to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, leading to greater solubility.

-

Quantitative Assessment: To quantify the temperature dependence, solubility experiments should be performed at a range of temperatures (e.g., 5°C, 25°C, and 37°C). The results can be used to determine the thermodynamic parameters of dissolution.

Conclusion

References

-

N-Phenyldiethanolamine diacetate. CHEMICAL POINT. Available at: [Link]

-

N-phenyldiethanolamine. ChemBK. Available at: [Link]

-

N-Phenyl diethanolamine | C10H15NO2 | CID 8416. PubChem. Available at: [Link]

Sources

Thermal stability of N-Phenyldiethanolamine diacetate

An In-Depth Technical Guide to the Thermal Stability of N-Phenyldiethanolamine Diacetate

Authored by: A Senior Application Scientist

Abstract

N-Phenyldiethanolamine diacetate (NPDA) is a crucial chemical intermediate whose thermal stability is paramount for safe handling, storage, and application in various manufacturing processes, including pharmaceuticals and polymer synthesis. This guide provides a comprehensive technical overview of the factors governing the thermal stability of NPDA. We will explore the theoretical underpinnings of its decomposition, detail robust experimental methodologies for its assessment, and offer insights into the interpretation of analytical data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the thermal characteristics of this compound.

Introduction: The Critical Role of Thermal Stability

N-Phenyldiethanolamine diacetate, the di-ester of N-Phenyldiethanolamine, belongs to a class of compounds utilized as intermediates in complex chemical syntheses.[1][2] While the parent compound, N-Phenyldiethanolamine, is well-documented, the diacetate derivative presents unique stability challenges. Thermal decomposition is not merely a matter of product degradation; it can lead to the generation of hazardous volatile compounds, pressure buildup in sealed vessels, and compromised product purity and safety.

Understanding the thermal stability of NPDA is essential for:

-

Process Safety: Preventing runaway reactions and ensuring safe operating temperatures during synthesis and formulation.

-

Storage & Shelf-Life: Defining appropriate storage conditions to prevent degradation over time.

-

Quality Control: Establishing a thermal profile to ensure batch-to-batch consistency and purity.

-

Regulatory Compliance: Providing necessary stability data for chemical and pharmaceutical dossiers.

This guide bridges theoretical principles with practical, field-proven methodologies to create a self-validating framework for assessing the thermal stability of NPDA.

Physicochemical Profile: N-Phenyldiethanolamine and its Diacetate Derivative

While specific experimental data for N-Phenyldiethanolamine diacetate is not widely published, we can infer its likely properties from its parent compound, N-Phenyldiethanolamine. The esterification of the two hydroxyl groups will significantly alter properties like melting point, boiling point, and solubility.

Table 1: Comparative Physicochemical Properties

| Property | N-Phenyldiethanolamine (Parent Compound) | N-Phenyldiethanolamine Diacetate (Predicted) |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂[3] | C₁₄H₁₉NO₄ |

| Molecular Weight | 181.23 g/mol [3] | 265.31 g/mol |

| Appearance | White to beige solid[4] | Likely a liquid or low-melting solid |

| Melting Point | 56-58 °C[1] | Expected to be lower than the parent compound |

| Boiling Point | ~270 °C (decomposes)[1] | Expected to be higher due to increased molecular weight |

| Solubility | Soluble in ethanol, benzene; slightly soluble in water (45 g/L at 20°C).[1] | Expected to have lower water solubility and good solubility in common organic solvents. |

| Key Sensitivities | Sensitive to air, light, and moisture.[5][6] | Ester groups may be susceptible to hydrolysis in the presence of moisture. |

Theoretical Framework for Thermal Decomposition

The thermal decomposition of NPDA is likely to be a complex process governed by the lability of the ester groups and the influence of the tertiary amine nitrogen. Based on fundamental organic chemistry principles and studies on analogous structures like N-substituted diacetamides, we can propose potential decomposition pathways.[7]

The key bond dissociations expected to initiate decomposition are:

-

C-O Bond Cleavage (Ester Pyrolysis): The most probable pathway involves the cleavage of the acyl-oxygen bond, often proceeding through a six-membered cyclic transition state (Ester Pyrolysis or Ei mechanism), leading to the formation of an alkene and a carboxylic acid.

-

N-C Bond Cleavage: The bond between the nitrogen and the ethyl bridge is another potential point of failure, particularly at higher temperatures.

The presence of the nitrogen atom's lone pair of electrons can significantly influence the reaction mechanism, potentially stabilizing transition states or participating in intramolecular catalysis.[7]

Caption: Figure 1: Proposed Initial Decomposition Pathway of NPDA

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal stability. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provide complementary information on mass loss, energetic changes, and decomposition products.

Caption: Figure 2: Integrated Workflow for Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary tool for determining decomposition temperatures and quantifying mass loss events.

Protocol 1: TGA Analysis of NPDA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of NPDA into a clean, tared TGA pan (aluminum or platinum).

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

Causality: An inert atmosphere is chosen to study the inherent thermal stability without oxidative effects. A parallel experiment in air can be run to assess oxidative stability.[9]

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can be used to resolve overlapping decomposition steps.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Quantify the mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It identifies melting, crystallization, glass transitions, and the enthalpy (exothermic or endothermic) of decomposition.

Protocol 2: DSC Analysis of NPDA

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of NPDA into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Causality: Hermetically sealed pans are crucial to contain any volatile decomposition products and prevent their evaporation, which would be misinterpreted as an endothermic event.

-

-

Atmosphere: Maintain a static or slow-purging inert atmosphere (Nitrogen) in the sample chamber.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at 10 °C/min.

-

Causality: The final temperature should be chosen based on TGA data to ensure the entire decomposition event is captured without exceeding the instrument's limits.

-

-

Data Analysis:

-

Identify the melting point (Tₘ) from the peak of the endothermic melting event.

-

Locate the onset temperature of any exothermic or endothermic decomposition events.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHₔₑ꜀). A large exothermic ΔH can indicate a significant safety hazard.[11]

-

Evolved Gas Analysis (EGA) by GC-MS

Identifying the chemical nature of the gases released during decomposition is critical for understanding the mechanism and assessing safety risks. This can be done by coupling the outlet of a TGA to a mass spectrometer (TGA-MS) or by analyzing the headspace of a heated sample via Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Protocol 3: Headspace GC-MS Analysis of Decomposition Products

-

Sample Preparation: Place a known amount of NPDA (e.g., 20 mg) into a 20 mL headspace vial and seal it.

-

Incubation: Heat the vial in the headspace autosampler oven to a temperature just above the onset of decomposition determined by TGA (e.g., Tₒₙₛₑₜ + 10 °C) for a fixed time (e.g., 15 minutes).

-

GC-MS Analysis:

-

Injector: Transfer a known volume of the heated headspace vapor into the GC injector (e.g., 250 °C).[12]

-

Carrier Gas: Use Helium at a constant flow rate.[12]

-

GC Column: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms) to separate the volatile compounds.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C) to elute all components.[12]

-

MS Detector: Acquire mass spectra over a range of 40-400 m/z.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra to a reference library (e.g., NIST). Potential products to look for include acetic acid, N-phenylethylethanolamine, and aniline derivatives.

Interpretation of Results and Safety Implications

The combined data from TGA, DSC, and GC-MS provides a holistic view of the thermal stability of NPDA.

Table 2: Data Synthesis and Interpretation

| Analytical Technique | Key Data Output | Interpretation & Significance |

|---|---|---|

| TGA | Onset Temperature (Tₒₙₛₑₜ), DTG Peaks | Defines the upper limit for safe handling and storage. Multiple DTG peaks indicate a multi-step decomposition process.[13] |

| DSC | Melting Point (Tₘ), Decomposition Enthalpy (ΔHₔₑ꜀) | A sharp melting point indicates high purity. A large, sharp exotherm signals a high potential for a thermal runaway reaction, a major safety concern.[11] |

| GC-MS | Identity of Volatile Products | Confirms the decomposition mechanism. Identifies toxic or flammable off-gassing, informing ventilation and handling requirements.[14] |

Safety Considerations: The parent compound, N-Phenyldiethanolamine, is classified as causing serious eye damage and potential skin sensitization.[4][15][16] In case of thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[15] The decomposition of NPDA could additionally release acetic acid, which is corrosive. Therefore, all handling and thermal analysis should be conducted in a well-ventilated area (preferably a fume hood) with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Conclusion

The thermal stability of N-Phenyldiethanolamine diacetate is a multi-faceted characteristic that requires a systematic and evidence-based approach for its evaluation. While direct literature on the compound is scarce, a robust assessment can be constructed by applying fundamental chemical principles and established analytical techniques. By integrating data from TGA, DSC, and EGA, researchers and drug development professionals can determine safe operating limits, predict shelf-life, and control the quality of processes involving this vital intermediate. This comprehensive understanding is not just an academic exercise; it is a fundamental pillar of process safety and product integrity.

References

- N-Phenyldiethanolamine - SAFETY DATA SHEET. (2024). Penta Chemicals. [URL: https://www.pentachemicals.eu/en/msds/14108/n-phenyldiethanolamine-cas-120-07-0]

- Material Safety Data Sheet - N-Phenyldiethanolamine. (2005). Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC13049_msds.pdf]

- Comparative Guide to Analytical Methods for N-Phenyldiethanolamine Quantification. (2025). BenchChem Technical Support Team. [URL: https://www.benchchem.com/product/B092416]

- SAFETY DATA SHEET - N-Phenyl diethanolamine. (2010). Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC130490050&productDescription=N-PHENYLDIETHANOLAMINE+5G&vendorId=VN00032119&countryCode=US&language=en]

- Safety Data Sheet: N-Phenyldiethanolamine. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/msds/A0001398_msds_en.pdf]

- Thermal decomposition characteristics of compounds 1a and 1b in inert... (n.d.). ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET - N-Phenyl diethanolamine. (2010). Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/18652.htm]

- Analytical Methods Overview. (n.d.). Japan Environment Agency. [URL: https://www.env.go.jp/en/chemi/dioxins/manuals/03-01.pdf]

- N-Phenyldiethanolamine | 120-07-0. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6439363.htm]

- N-Phenyldiethanolamine synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/120-07-0.html]

- Thermogravimetric Analysis (TGA). (n.d.). Leibniz Institute of Polymer Research Dresden. [URL: https://www.ipfdd.de/en/organization/departments/institute-of-physical-chemistry-and-polymer-physics/thermal-analysis/thermogravimetric-analysis-tga]

- N-Phenyldiethanolamine | 120-07-0. CymitQuimica. [URL: https://www.cymitquimica.com/cas/120-07-0]

- Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (n.d.). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953154/]

- N-Phenyl diethanolamine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Phenyl-diethanolamine]

- N-Phenyldiethanolamine 97% | 120-07-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/p22400]

- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. (n.d.). MDPI. [URL: https://www.mdpi.com/2073-4360/15/22/4458]

- Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers... (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39106720/]

- Synthesis, Optimization, and Thermal Risk Analysis of One-Pot N -Nitrodiethanolamine Dinitrate Synthesis. (2019). ResearchGate. [URL: https://www.researchgate.

- Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. (2021). MDPI. [URL: https://www.mdpi.com/2073-4360/13/19/3268]

- Thermal decomposition of metal N,N-dialkylcarbamates. (2025). ResearchGate. [URL: https://www.researchgate.

Sources

- 1. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]

- 2. CAS 120-07-0: N-Phenyldiethanolamine | CymitQuimica [cymitquimica.com]

- 3. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 9. researchgate.net [researchgate.net]

- 10. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. chemos.de [chemos.de]

N-Phenyldiethanolamine Diacetate: A Technical Safety and Handling Guide

Introduction

N-Phenyldiethanolamine and its derivatives are utilized in various chemical synthesis applications, including as intermediates in the manufacturing of dyes and polymers.[1][2] For researchers and drug development professionals, understanding the nuanced safety profile of such compounds is paramount to ensuring laboratory safety and experimental integrity. This guide offers an in-depth analysis of the hazards associated with the parent compound, N-Phenyldiethanolamine, and provides a framework for the safe handling of its diacetate analogue. The focus is on the causality behind safety protocols, empowering scientists to make informed risk assessments.

Section 1: Chemical and Physical Identity

The primary difference between the parent compound and the diacetate lies in the replacement of terminal hydroxyl (-OH) groups with acetate (-OCOCH₃) groups. This modification will predictably alter physical properties such as melting point, boiling point, and solubility.

Below is a visualization of the parent compound and its diacetate derivative.

Caption: Chemical structures of the parent amine and its diacetate derivative.

A summary of the known physical and chemical properties for the parent compound, N-Phenyldiethanolamine, is provided below. The diacetate form is expected to be less water-soluble and potentially have a higher boiling point.

| Property | Data for N-Phenyldiethanolamine | Source(s) |

| CAS Number | 120-07-0 | [3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [2][5] |

| Molecular Weight | 181.23 g/mol | [2][5] |

| Appearance | White to beige or yellowish crystalline solid | [1][6][7] |

| Melting Point | 54-58 °C | [1][2][4] |

| Boiling Point | 270 °C | [2][4] |

| Flash Point | 165 - 200 °C | [2][8] |

| Solubility | Soluble in ethanol and ether.[1] Water solubility is 45 g/L at 20°C.[2] | |

| Stability | Stable under normal conditions, but is sensitive to air, moisture, and light.[6][9][10] |

Section 2: Hazard Identification and Toxicological Insights

The primary hazards of N-Phenyldiethanolamine are related to its irritant properties and potential for systemic effects. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

| Hazard Classification | GHS Hazard Statement | Insights and Causality |

| Serious Eye Damage | H318: Causes serious eye damage. | The amine functional group can lead to alkaline conditions upon contact with the moisture in the eye, causing severe irritation and potential for permanent damage.[3][4][5] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | The molecule can act as a hapten, binding to skin proteins and triggering an immune response in susceptible individuals, leading to allergic contact dermatitis upon repeated exposure.[3][5][9] |

| Acute Oral Toxicity | H302: Harmful if swallowed. | While not highly toxic, ingestion can cause harm.[4][5] The oral LD₅₀ in rats is reported as 3400 mg/kg.[2][3] |

| Skin Irritation | H315: Causes skin irritation. | Similar to its effect on eyes, the compound can irritate the skin upon direct contact.[4][5] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dust can irritate the mucous membranes of the respiratory tract.[4][5] |

| Target Organ Toxicity | H370: Causes damage to the hematopoietic system. | Some data indicates potential damage to the blood-forming system upon single, significant exposure.[3][6] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | The compound is not readily biodegradable and can persist in the environment, posing a risk to aquatic organisms.[3][9][11] |

The diacetate derivative may have a different toxicological profile. While the ester groups might reduce the immediate irritancy compared to the free hydroxyls, dermal absorption could be enhanced, and in-vivo hydrolysis could release the parent compound systemically. Therefore, all hazards of the parent compound should be assumed for the diacetate.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to safety involves a multi-layered strategy known as the "Hierarchy of Controls." This principle prioritizes the most effective measures to mitigate risk.

Caption: The Hierarchy of Controls prioritizes safety measures.

Experimental Protocol: Standard PPE for Handling N-Phenyldiethanolamine and its Derivatives

-

Engineering Controls: All work involving weighing, transferring, or dissolving the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[4][8]

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time. Always inspect gloves before use and change them immediately if contaminated.

-

Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH/MSHA approved respirator with a particulate filter (N95 or better) is necessary.[8][9]

Section 4: Safe Handling and Storage Protocols

Careful handling and proper storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling:

-

Avoid generating dust during handling.[4]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite fine dust.[12]

-

Wash hands thoroughly after handling the substance, even if gloves were worn.[3][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

-

The material is sensitive to air, moisture, and light; therefore, storage under an inert atmosphere (like nitrogen or argon) and in an opaque container is recommended.[6][9][10]

-

Keep away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9][10]

The following diagram illustrates the principle of chemical segregation in storage.

Caption: Segregate chemicals by hazard class to prevent dangerous reactions.

Section 5: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Wear full PPE, including respiratory protection if necessary.

-

For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[8]

-

Ventilate the area and decontaminate the spill site.

-

Prevent the spilled material from entering drains or waterways.[3][4]

Section 6: Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

-

Dispose of waste containing this chemical through a licensed hazardous waste disposal company.

-

Do not dispose of it down the drain or into the environment.[3]

-

Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

While a specific SDS for N-Phenyldiethanolamine Diacetate is not available, a thorough analysis of its parent compound, N-Phenyldiethanolamine, provides a robust foundation for risk assessment. The primary hazards include severe eye damage, skin sensitization, and organ toxicity. The implementation of the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—is essential for safe handling. By understanding the chemical properties and the rationale behind safety protocols, researchers can confidently and safely incorporate this class of compounds into their work, ensuring both personal safety and the integrity of their research.

References

- Cole-Parmer. (2005). Material Safety Data Sheet: n-Phenyldiethanolamine.

- Ing. Petr Švec - PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). N-Phenyldiethanolamine 97.

- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N-Phenyldiethanolamine.

- PubChem. (n.d.). N-Phenyl diethanolamine.

- Fisher Scientific. (2025). Safety Data Sheet: N-Phenyldiethanolamine.

- ChemBK. (n.d.). N-Phenyldiethanolamine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Phenyl diethanolamine.

- Guidechem. (n.d.). N-Phenyldiethanolamine 120-07-0 wiki.

- ChemicalBook. (2025). N-Phenyldiethanolamine.

- Thermo Fisher Scientific. (n.d.). N-Phenyldiethanolamine, 97%.

- Richard's Paint. (2016). SDS.

- NY Creates. (2024). Standard Operating Procedure for Chemical Handling and Storage.

Sources

- 1. chembk.com [chembk.com]

- 2. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. chemos.de [chemos.de]

- 5. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. L13931.0E [thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. guidechem.com [guidechem.com]

- 11. N-苯基二乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. richardspaint.com [richardspaint.com]

N-Phenyldiethanolamine diacetate literature review

An In-depth Technical Guide to N-Phenyldiethanolamine Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract